molecular formula C12H13BrN2O2S B603023 1-[(3-bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole CAS No. 1808608-33-4

1-[(3-bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole

Cat. No.: B603023
CAS No.: 1808608-33-4
M. Wt: 329.21g/mol
InChI Key: GRTPYXBDIMDUTJ-UHFFFAOYSA-N
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Description

1-[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a sulfonyl group attached to a 3-bromo-2,4,6-trimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole typically involves the following steps:

    Formation of the Sulfonyl Chloride: The starting material, 3-bromo-2,4,6-trimethylphenyl, is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Coupling with Pyrazole: The sulfonyl chloride is then reacted with pyrazole in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although specific conditions and reagents would be required.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride may be used.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation and Reduction Products: These reactions can lead to the formation of sulfoxides or sulfones, respectively.

Scientific Research Applications

1-[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, potentially serving as a lead compound in drug discovery.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Chemical Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-[(3-bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form hydrogen bonds, while the bromine atom may participate in halogen bonding, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: The combination of the sulfonyl group and the bromine atom in this compound provides a unique set of chemical properties, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

1808608-33-4

Molecular Formula

C12H13BrN2O2S

Molecular Weight

329.21g/mol

IUPAC Name

1-(3-bromo-2,4,6-trimethylphenyl)sulfonylpyrazole

InChI

InChI=1S/C12H13BrN2O2S/c1-8-7-9(2)12(10(3)11(8)13)18(16,17)15-6-4-5-14-15/h4-7H,1-3H3

InChI Key

GRTPYXBDIMDUTJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1S(=O)(=O)N2C=CC=N2)C)Br)C

Origin of Product

United States

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